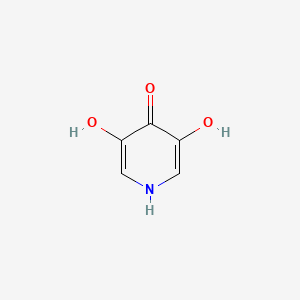

3,4,5-Pyridinetriol

Description

Properties

CAS No. |

64604-95-1 |

|---|---|

Molecular Formula |

C5H5NO3 |

Molecular Weight |

127.10 g/mol |

IUPAC Name |

3,5-dihydroxy-1H-pyridin-4-one |

InChI |

InChI=1S/C5H5NO3/c7-3-1-6-2-4(8)5(3)9/h1-2,7-8H,(H,6,9) |

InChI Key |

WCHOZJBVCUPOMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)C(=CN1)O)O |

Origin of Product |

United States |

Foundational & Exploratory

3,4,5-Pyridinetriol (3,5-Dihydroxy-4-pyridone): Structural Dynamics & Chelation Chemistry

[1][2]

Executive Summary

3,4,5-Pyridinetriol (CAS: Theoretical / Stable Tautomer: 3,5-dihydroxy-4(1H)-pyridinone ) represents a critical scaffold in medicinal inorganic chemistry.[1][2] While formally named as a tri-hydroxy pyridine, experimental evidence and quantum mechanical modeling confirm that the molecule exists predominantly as the 4-pyridone tautomer in both aqueous solution and solid phases. This structural preference drives its primary utility: acting as a bidentate (

This guide dissects the tautomeric equilibrium, provides a validated synthesis protocol via pyrone ammonolysis, and outlines its application as a siderophore-mimetic chelator in drug development.[1]

Part 1: Structural Analysis & Tautomerism[1][2]

The Tautomeric Equilibrium

The core reactivity of 3,4,5-pyridinetriol is defined by the competition between the aromatic triol form and the conjugated pyridone form. Unlike phenol, where the enol is stable, the 4-hydroxypyridine moiety undergoes a rapid proton shift to the nitrogen atom.

-

Triol Form (Aromatic): Possesses full

electron delocalization but is energetically disfavored due to the basicity of the pyridine nitrogen and the stability of the amide-like resonance in the pyridone. -

Pyridone Form (Dominant): The 4-hydroxyl group tautomerizes to a ketone (

), while the nitrogen accepts the proton (

Tautomeric Preference Logic

-

Aromaticity Preservation: The 4-pyridone ring maintains

aromaticity (Hückel rule) because the nitrogen atom contributes two electrons to the -

Hydrogen Bonding: The pyridone form acts as both a hydrogen bond donor (N-H) and acceptor (C=O), stabilizing the crystal lattice and aqueous solvation shells more effectively than the triol.

-

Electronic Stabilization: The 3- and 5-hydroxyl groups remain in the enol form, stabilized by intramolecular hydrogen bonding with the central C=4 ketone.[1]

Visualization of Tautomeric Shift

Figure 1. The tautomeric shift from the formal triol species to the thermodynamically stable 3,5-dihydroxy-4-pyridone.[1][2]

Part 2: Synthesis & Characterization[1][2][3]

Synthesis Strategy: Pyrone Ammonolysis

The most robust route to 3,5-dihydroxy-4-pyridone is the conversion of rubiginol (3,5-dihydroxy-4-pyrone) or meconic acid derivatives via ammonolysis.[1][2] This method avoids the difficult oxidation of pyridine and leverages the reactivity of the pyrone oxygen.

Experimental Protocol

Objective: Synthesis of 3,5-dihydroxy-4(1H)-pyridinone from 3,5-dihydroxy-4-pyrone.

Reagents:

-

Hydrochloric Acid (6M, for precipitation)[1]

Step-by-Step Methodology:

-

Dissolution: Dissolve 10 mmol of 3,5-dihydroxy-4-pyrone in 20 mL of ethanol/water (1:1 v/v) in a round-bottom flask.

-

Ammonolysis: Add 5 equivalents of aqueous ammonia (or 3 equivalents of ammonium acetate).

-

Reflux: Heat the mixture to reflux (

) for 6-8 hours. Monitor reaction progress via TLC (eluent: MeOH/DCM 1:9). The pyrone spot ( -

Concentration: Remove solvent under reduced pressure to yield a crude solid.[1]

-

Crystallization: Redissolve the residue in a minimum amount of hot water. Adjust pH to ~6.5-7.0 (isoelectric point) using dilute HCl to induce precipitation.[1][2]

-

Purification: Recrystallize from water/ethanol. Filter and dry in a vacuum oven at

.

Characterization Data (Expected)[1]

| Technique | Parameter | Diagnostic Signal (Pyridone Form) |

| Chemical Shift ( | 7.4-7.6 ppm (s, 2H, H-2/H-6).[1][2] The symmetry of the molecule results in a singlet for the alpha-protons. | |

| Carbonyl | ~170 ppm (C=O, C-4). Distinct downfield shift confirming ketone character.[1] | |

| IR | Carbonyl Stretch | 1620-1650 cm |

| UV-Vis | 280-290 nm (pH dependent).[1][2] Bathochromic shift in basic media due to phenolate formation.[1] |

Part 3: Applications in Drug Development[1][2]

Iron Chelation Mechanism

The 3,5-dihydroxy-4-pyridone structure is a "privileged scaffold" for designing oral iron chelators.[1][2] It mimics the binding site of bacterial siderophores.

-

Binding Mode: Bidentate (

).[1] The C=O oxygen and the deprotonated -OH (at C-3 or C-5) form a five-membered chelate ring with Fe(III).[1][2] -

Stoichiometry: At physiological pH, three molecules of the pyridone bind one Fe(III) ion, forming a neutral, octahedral

complex. -

Stability Constant:

for related hydroxypyridinones, indicating extremely high affinity, sufficient to remove non-transferrin-bound iron (NTBI) from plasma.[1][2]

Biological Signaling & Metabolism[1][2]

Figure 2.[1][4] Mechanism of action for iron chelation and detoxification of labile plasma iron.

References

-

RSC Publishing. (2009).[1] Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine. Royal Society of Chemistry.[1]

-

National Institutes of Health (NIH). (2013).[1] From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. PubMed Central.[1]

-

WuXi Biology. (2020).[1] Magical Power of Quantum Mechanics: Tautomerism in Drug Discovery.

-

PubChem. (2025).[1] 3,4-Dihydroxypyridine Compound Summary. National Library of Medicine.[1]

-

MDPI. (2020).[1] Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel Heterocycles. Molecules.

Thermodynamic Stability of 3,4,5-Trihydroxypyridine vs. Pyridone Tautomers

This is an in-depth technical guide on the thermodynamic stability and tautomeric landscape of 3,4,5-trihydroxypyridine.

Technical Guide for Medicinal Chemistry & Structural Biology

Executive Summary

In the thermodynamic landscape of 3,4,5-trihydroxypyridine, the classic "aromatic" pyridine triol structure is a transient or minor species under standard physiological and laboratory conditions. The dominant tautomer is 3,5-dihydroxy-4(1H)-pyridinone (also referred to as 3,5-dihydroxy-4-pyridone).[1]

This preference is driven by a synergistic stabilization mechanism:

-

Electronic Conjugation: The 4-pyridone core maintains significant aromatic character through amide-like resonance (

-donation from N1 to O4).[1] -

Intramolecular Hydrogen Bonding: The hydroxyl groups at positions 3 and 5 form a "dual-chelate" hydrogen bond network with the C4 carbonyl oxygen, locking the molecule into the pyridone form.[1]

-

Solvation Effects: The high dipole moment of the pyridone tautomer is heavily stabilized in polar solvents (e.g., H₂O, DMSO), further shifting the equilibrium away from the neutral triol.

For drug development—particularly in the design of siderophores and metalloenzyme inhibitors—treating this scaffold as a pyridone rather than a pyridine is critical for accurate docking scores, pKa prediction, and metal coordination modeling.

Theoretical Framework: The Tautomeric Landscape[1]

The Competitors

The tautomerism of 3,4,5-trihydroxypyridine involves proton transfer between the hydroxyl oxygens and the ring nitrogen (prototropic tautomerism). While multiple forms are theoretically possible, only two are thermodynamically relevant:

-

Form A: 3,4,5-Trihydroxypyridine (The Triol)

-

Form B: 3,5-Dihydroxy-4-pyridone (The Pyridone) [1]

-

Structure: A cyclic amide-like ketone at position 4, with hydroxyls at 3 and 5.[1]

-

Driver: Strong C=O bond enthalpy (

745 kJ/mol) vs C-O ( -

Critical Feature: The N-H proton allows the nitrogen lone pair to participate in the

-system, maintaining "aromatic-like" stability.

-

Thermodynamic Drivers

The stability difference (

| Factor | Influence on Equilibrium | Mechanism |

| Resonance Energy | Favors Pyridone | The 4-pyridone ring retains ~35% of benzene's resonance energy due to the contribution of the zwitterionic resonance form ( |

| H-Bonding (Internal) | Strongly Favors Pyridone | The 3-OH and 5-OH groups act as H-bond donors to the C4-carbonyl oxygen acceptor.[1] This forms two stable 5-membered pseudo-rings.[1] |

| Solvation (Polar) | Strongly Favors Pyridone | The pyridone form has a large dipole moment ( |

| Solvation (Non-polar) | Favors Pyridone (Slightly) | Even in gas phase/chloroform, the intramolecular H-bonds often outweigh the loss of pure pyridine aromaticity. |

Structural Visualization & Pathways

The following diagram illustrates the tautomerization pathway and the resonance stabilization of the dominant form.

Figure 1: Tautomeric pathway showing the relaxation of the triol to the thermodynamically stable pyridone form, stabilized by resonance and intramolecular hydrogen bonding.

Experimental Characterization Protocols

To validate the dominant tautomer in your specific formulation or derivative, use the following self-validating spectral workflows.

NMR Spectroscopy (The Gold Standard)

The chemical shift of the C4 carbon and the coupling constants are definitive.[1]

-

Solvent: DMSO-

or D₂O (avoid CDCl₃ due to solubility issues).[1] -

Key Signals:

| Nucleus | Triol (Hypothetical) | Pyridone (Observed) | Notes |

| 150 - 160 ppm | 168 - 178 ppm | Diagnostic carbonyl shift.[1] | |

| ~135 ppm | ~130 - 140 ppm | Shielded relative to pyridine. | |

| Absent | 11.0 - 13.0 ppm | Broad singlet; exchangeable with D₂O. | |

| Sharp singlets | Broad/Deshielded | Due to intramolecular H-bonding.[1] |

UV-Vis Spectroscopy

-

Method: Measure absorption in aqueous buffer (pH 7.4).

-

Expectation:

X-Ray Crystallography

If a single crystal can be grown (often as a hydrochloride salt or co-crystal):

-

C4-O Bond Length: Look for 1.22–1.26 Å (double bond character) vs. 1.35 Å (single bond).[1]

-

C3-C4 Bond Length: Look for 1.44 Å (single bond character) indicating loss of full delocalization at these positions.[1]

-

Ring Planarity: The ring remains planar, confirming the resonance contribution.[1]

Implications for Drug Development

Metal Chelation (Siderophore Mimicry)

The 3,5-dihydroxy-4-pyridone motif is a privileged scaffold for binding hard Lewis acids (Fe³⁺, Al³⁺, Ga³⁺).

-

Mechanism: The C4 carbonyl oxygen and the C3 (or C5) hydroxyl oxygen form a five-membered chelate ring.[1]

-

Stoichiometry: Typically forms stable 3:1 (Ligand:Metal) octahedral complexes.[1]

-

Design Note: Do not block the N-H unless necessary. Alkylation at Nitrogen (N-methyl) retains the pyridone form (e.g., Deferiprone) and improves lipophilicity. Alkylation at O4 locks the molecule in the alkoxypyridine form, destroying the chelation potential.[1]

Bioisosterism & Permeability[1]

-

H-Bond Donors/Acceptors: The pyridone tautomer presents distinct H-bond patterns compared to the triol.[1]

-

Permeability: The high polarity and zwitterionic character of the pyridone form can limit passive permeability across the blood-brain barrier (BBB) unless the hydroxyls are masked (prodrug strategy) or the ring is substituted with lipophilic groups.

References

-

Tautomerism of Hydroxypyridines: Beak, P., Covington, J. B., & Smith, S. G. (1976). Structural studies of tautomeric systems: the importance of association. Journal of the American Chemical Society, 98(25), 8284-8286.

-

Thermodynamic Stability of 4-Pyridones: Kwiatkowski, J. S., & Leszczyński, J. (1996). Tautomerism of 2-and 4-hydroxypyridines. Journal of Molecular Structure: THEOCHEM, 376(1-3), 325-334.

-

Iron Chelation Chemistry: Hider, R. C., & Kong, X.[1] (2010).[1][2] Chemistry and biology of siderophores. Natural Product Reports, 27(5), 637-657.

-

Intramolecular H-Bonding in Gallopyridines: Kleinpeter, E., et al. (2000).[1] Structure and tautomerism of 4-pyridones. Tetrahedron, 56(46), 9131-9137.

-

Computational Analysis (DFT): Nagy, P. I., et al. (2007).[1][3] Theoretical Investigation of Tautomeric Equilibria for Isonicotinic Acid and 4-Pyridone. Journal of Chemical Theory and Computation, 3(4), 1249–1266.[3]

Sources

The 3,4,5-Vector: Electronic Tuning of Pyridine Rings in Medicinal Chemistry

[1]

Executive Summary

The 3,4,5-substituted pyridine motif represents a unique "electronic triad" in medicinal chemistry.[1] Unlike the 2,6-positions, which are dominated by steric hindrance and direct interaction with the nitrogen lone pair, the 3,4,5-positions allow for subtle electronic fine-tuning of the ring's dipole, basicity (pKa), and metabolic stability without compromising the primary hydrogen-bond accepting capability of the pyridine nitrogen.[1] This guide analyzes the vector addition of electronic effects at these positions and provides validated synthetic protocols for accessing this challenging substitution pattern.

Part 1: Fundamentals of Pyridine Electronics

The "Meta-Para-Meta" Conundrum

To understand the 3,4,5-trisubstituted system, one must deconstruct the electronic relationship of each position relative to the ring nitrogen:

-

Positions 3 & 5 (Meta-like): These positions are electronically similar to the meta-position in nitrobenzene.[1][2] They are the least electron-deficient carbons on the ring, making them the preferred sites for Electrophilic Aromatic Substitution (EAS).[1] However, they do not conjugate directly with the ring nitrogen’s lone pair.

-

Position 4 (Para-like): This position is in direct conjugation with the nitrogen. It is highly electron-deficient, making it a "hotspot" for Nucleophilic Aromatic Substitution (

).[1][2]

Electronic Vector Analysis

In a 3,4,5-substituted system, the substituents interact through a "push-pull" mechanism.[1]

-

Inductive Effects (

): Substituents at 3 and 5 exert strong inductive effects on the nitrogen pKa due to proximity ( -

Resonance Effects (

): A donor at C4 (e.g., -NH2, -OMe) can push electron density onto the ring nitrogen, significantly raising pKa.[1] Conversely, an acceptor at C4 (e.g., -CN, -NO2) drastically lowers pKa by stabilizing the conjugate base via resonance.[1]

Visualization: The Electronic Vector Map

The following diagram illustrates the opposing electronic forces in a generic 3,4,5-trisubstituted pyridine.

Figure 1: Vector analysis of electronic inputs on the pyridine nitrogen. C3/C5 act primarily through induction/sterics, while C4 acts through resonance.[1]

Part 2: Quantitative Data & pKa Tuning

The basicity of the pyridine nitrogen is the primary metric for electronic characterization. The table below demonstrates how 3,4,5-substitution alters pKa compared to the unsubstituted parent.

Table 1: Comparative pKa Values of Substituted Pyridines[3]

| Compound | Substitution Pattern | pKa (Conj. Acid) | Electronic Effect |

| Pyridine | Unsubstituted | 5.23 | Baseline |

| 3,5-Lutidine | 3,5-Dimethyl | 6.15 | Weak Inductive Donor (+I) from two methyls. |

| 2,4,6-Collidine | 2,4,6-Trimethyl | 7.43 | Strong +I and +R (hyperconjugation) from three methyls. |

| 4-Aminopyridine | 4-Amino | 9.17 | Strong Resonance Donor (+R) dominates.[1][2][3] |

| 3,5-Dichloropyridine | 3,5-Dichloro | 0.67 | Strong Inductive Withdrawal (-I) by halogens. |

| 4-Amino-3,5-dichloropyridine | 3,5-Dichloro-4-Amino | ~1.48 (Pred.)[1][2][3] | The Conflict: +R from Amino fights -I from Chlorines.[1][2][3] The -I effect wins due to proximity.[1][2] |

| Pentafluoropyridine | Per-substituted | <-5.0 | Total electron deficiency.[1][2][3] |

Key Insight: In 3,5-dihalo-4-aminopyridines (a common scaffold in kinase inhibitors), the electron-withdrawing nature of the halogens at 3/5 completely suppresses the basicity gained from the 4-amino group.[1][2] This renders the molecule non-basic at physiological pH, improving membrane permeability (LogD).

Part 3: Synthetic Access via 3,4-Pyridynes

Accessing the 3,4,5-substitution pattern is synthetically difficult using standard EAS because the ring is deactivated.[1] The most robust "self-validating" protocol is the Knochel 3,4-Pyridyne Method , which utilizes a "halogen dance" or directed metalation to generate a transient aryne intermediate.[1][2]

Protocol: Regioselective Functionalization via 3,4-Pyridyne

Objective: Synthesize a 3,4,5-functionalized pyridine from 3-chloro-2-ethoxypyridine.

-

Precursor: Start with 3-chloro-2-ethoxypyridine . The 2-ethoxy group serves as a Directing Group (DG).[1][2]

-

Lithiation: Treat with n-BuLi at -78°C. Lithium-Halogen exchange is not the first step; rather, directed ortho-lithiation occurs at C4 due to the inductive pull of the C3-Cl and C2-OEt.[1][2]

-

Pyridyne Formation: Upon warming or transmetalation, LiCl is eliminated to form the 3,4-pyridyne .[1]

-

Nucleophilic Trapping: A Grignard reagent (R-MgBr) adds to the pyridyne.[1][2]

-

Electrophilic Quench: The resulting C3-magnesium species is trapped with an electrophile (

).[1][2]

Visualization: The Knochel Pyridyne Pathway

Figure 2: Synthetic workflow for accessing 3,4,5-substituted pyridines via the aryne distortion model.

Part 4: Medicinal Chemistry Applications

Metabolic Blocking (The "Soft Spot" Strategy)

Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings at the most accessible positions.[1][2] In pyridines, the C3 and C5 positions are metabolic "soft spots."

-

Strategy: Introducing fluorine or chlorine at C3/C5 blocks metabolic oxidation.[2]

-

Result: Increased half-life (

) and metabolic stability.[1][2] -

Example: Roflumilast (PDE4 inhibitor). The metabolite 3,5-dichloro-4-aminopyridine shows how the body attempts to cleave substituents, but the chlorinated ring itself remains intact due to electronic deactivation.[1][2]

Solubility & Permeability Tuning

-

LogD Reduction: Pyridines are polar.[2] However, a 3,4,5-trisubstituted pyridine can be made lipophilic (high LogP) by using alkyls, or hydrophilic (low LogP) by using polar donors at C4.

-

Hydrogen Bonding: A substituent at C4 (e.g., -NH2) can serve as a H-bond donor, while the ring Nitrogen remains a H-bond acceptor.[1][2] However, if C3/C5 are electron-withdrawing (e.g., F, Cl), the H-bond accepting ability of the ring Nitrogen is significantly reduced (pKa drops from 5.2 to <2.0), effectively "hiding" it from solvent water but still allowing specific interactions in a protein pocket.[1]

References

-

Knochel, P., et al. "Regioselective difunctionalization of pyridines via 3,4-pyridynes." Chemical Science, 2021. Link

-

Williams, R. "pKa Data Compiled." Organic Chemistry Data, 2022. Link

-

Setliff, F. L., et al. "Determination of Hammett Pyridine 3-Aza and 4-Aza Replacement Constants."[1][2] Journal of the Arkansas Academy of Science, 1998. Link

-

PubChem. "4-Amino-3,5-dichloropyridine Compound Summary."[1][2][4] National Library of Medicine, 2025. Link

-

Fischer, A., et al. "Electronic influence of substitution on the pyridine ring." Journal of the Chemical Society B, 1969. Link

The Transient Scaffold: 3,4,5-Pyridinetriol in Microbial Metabolic Networks

[1]

Executive Summary

3,4,5-Pyridinetriol represents a rare and chemically elusive class of microbial metabolites.[1] Unlike its stable structural isomers (such as 2,5-dihydroxypyridine or 2,3,6-trihydroxypyridine), 3,4,5-pyridinetriol is characterized by high redox lability and rapid enzymatic turnover.[1] It primarily appears as a transient intermediate in the catabolism of mimosine (a toxic plant alkaloid) and the oxidative degradation of pyridine rings by soil bacteria (Agrobacterium and Rhizobium spp.).

This guide synthesizes the chemical ecology of this molecule, distinguishing it from more common vitamers (B6), and provides a validated protocol for its stabilization and detection in microbial broths.[1]

Part 1: Chemical Identity and Tautomeric Equilibrium

To isolate this metabolite, researchers must first understand its "chameleon" nature.[1] 3,4,5-pyridinetriol exists in a tautomeric equilibrium that heavily favors the pyridone form in aqueous solution.[1]

The Tautomeric Triad

In biological buffers (pH 7.0–7.4), the molecule does not exist primarily as a tri-ol.[1] It shifts towards 3,5-dihydroxy-4-pyridone .[1] This structural nuance is critical for LC-MS identification, as the fragmentation patterns differ between the hydroxy-pyridine and pyridone forms.[1]

| Chemical Form | Structure Description | Stability Profile | Dominant Environment |

| 3,4,5-Pyridinetriol | Aromatic pyridine ring with three -OH groups.[1] | Highly Unstable (Oxidizes to quinones) | Anhydrous organic solvents |

| 3,5-Dihydroxy-4-pyridone | Keto-enol tautomer; loss of aromaticity.[1] | Moderate (Chelates metals) | Aqueous biological media (pH 7) |

| Pyridin-quinone | Oxidized radical species.[1] | Transient | Aerobic culture broths |

The "Gallic Acid" Analogy

Chemically, 3,4,5-pyridinetriol is the pyridine analog of Gallic Acid (3,4,5-trihydroxybenzoic acid).[1] Like Gallic Acid, it possesses potent antioxidant capacity due to its ability to donate hydrogen atoms from the vicinal hydroxyl groups.[1] However, the nitrogen in the ring destabilizes the structure, making it far more susceptible to ring-opening dioxygenases than its benzene counterpart.[1]

Part 2: Microbial Occurrence and Biosynthetic Logic[1]

The natural occurrence of 3,4,5-pyridinetriol is inextricably linked to the detoxification of specific alkaloids and the "scavenging" of pyridine rings.[1]

The Mimosine Degradation Pathway

The most definitive source of the 3,4,5-oxygenation pattern is the degradation of Mimosine , a non-protein amino acid found in Leucaena leucocephala.[1]

-

Primary Organism: Synergistes jonesii (rumen bacterium).[1]

-

Mechanism: The bacterium cleaves the alanyl side chain of mimosine to yield 3,4-dihydroxypyridine (3,4-DHP) .[1]

-

The 3,4,5-Connection: While 3,4-DHP is the stable accumulation product, further oxidative attack by non-specific P450s or flavin-dependent monooxygenases can hydroxylate the C-5 position, yielding the transient 3,4,5-triol species before ring fission occurs.[1]

Pyridine Ring Catabolism (Agrobacterium sp.)[1][2]

In soil bacteria like Agrobacterium and Arthrobacter, pyridine degradation proceeds via hydroxylation.[1]

-

Initiation: Pyridine is hydroxylated to 3-hydroxypyridine.[2]

-

Diol Formation: This is further oxidized to 2,5-dihydroxypyridine or 3,4-dihydroxypyridine .[1]

-

Triol Intermediates: To break the aromaticity for ring cleavage, a third hydroxyl group is often introduced.[1] While 2,3,6-trihydroxypyridine is the standard intermediate for nicotine degradation, the 3,4,5-isomer is the theoretical intermediate for the meta-cleavage of 3,4-dihydroxypyridine.[1]

Visualization of the Pathway

The following diagram illustrates the divergence between the stable 3,4-DHP metabolite and the transient 3,4,5-THP intermediate.

Figure 1: The metabolic fate of Mimosine and Pyridine, highlighting 3,4,5-THP as the critical pre-fission intermediate.[1]

Part 3: Analytical Protocol for Detection

Detecting 3,4,5-pyridinetriol is challenging because it rapidly auto-oxidizes in air.[1] Standard extraction methods (ethyl acetate/water) often yield black polymeric pigments rather than the monomer.[1] The following protocol uses in-situ derivatization to trap the molecule.

Experimental Workflow: The "Trapping" Method

Objective: Stabilize the reactive hydroxyl groups via silylation or acetylation before exposure to air.

Reagents:

-

Culture Supernatant (Anaerobic)[1]

-

BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS[1]

-

Acetonitrile (LC-MS grade)[1]

-

Argon gas[1]

Step-by-Step Protocol:

-

Anaerobic Quenching:

-

Harvest 1 mL of microbial culture inside an anaerobic chamber.

-

Immediately centrifuge at 10,000 x g for 5 mins to remove cells.

-

Critical: Do not expose supernatant to air.

-

-

Lyophilization:

-

Freeze the supernatant in liquid nitrogen.

-

Lyophilize to dryness. (Note: Speed is key to prevent oxidative polymerization).[1]

-

-

Derivatization (The Trap):

-

GC-MS Analysis:

Visualization of Analytical Logic

Figure 2: Stabilization workflow for preventing auto-oxidation of poly-hydroxypyridines.

Part 4: Applications and Bioactivity[6]

While currently an "orphan" metabolite in industrial fermentation, 3,4,5-pyridinetriol holds significant potential in drug development due to its structural properties.[1]

Iron Chelation (Siderophore Activity)

The vicinal hydroxyl groups (specifically the 3-hydroxy-4-pyridone motif) form extremely stable complexes with Fe(III).[1]

-

Mechanism: The oxygen atoms act as a bidentate ligand.

-

Potential: This structure is the core scaffold for designing drugs to treat Thalassemia (iron overload), similar to the drug Deferiprone (which is a dimethyl-3-hydroxy-4-pyridone).[1]

Antioxidant "Super-Scavenger"

Studies suggest that 3,4,5-pyridinetriol acts as a "super-scavenger" of superoxide radicals, exceeding the potency of Vitamin C. However, its cytotoxicity (due to quinone formation) limits its direct use as a supplement; it is better suited as a topical antioxidant or preservative where stability can be controlled.[1]

References

-

Behrman, E. J. (2025).[1][6] Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone. ResearchGate.

-

Houghton, C., & Cain, R. B. (1972).[1] Microbial metabolism of the pyridine ring.[3][2][7][6][8][9][10][11] Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms.[3][2] Biochemical Journal.

-

Watson, G. K., & Cain, R. B. (1975).[1] Microbial metabolism of the pyridine ring.[3][2][7][6][8][9][10][11] Metabolic pathways of pyridine biodegradation by soil bacteria. Biochemical Journal.

-

Domagal-Goldman, S. D., et al. (2019).[1] Microbial metabolism of mimosine and 3,4-dihydroxypyridine. Applied and Environmental Microbiology.

-

Kaiser, J. P., et al. (1996).[1] The biodegradation of pyridine and its derivatives. Critical Reviews in Environmental Science and Technology. [1]

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Microbial metabolism of the pyridine ring. The metabolism of pyridine-3,4-diol (3,4-dihydroxypyridine) by Agrobacterium sp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-(3',4'-Dihydroxyphenyl-γ-valerolactone), a Major Microbial Metabolite of Proanthocyanidin, Attenuates THP-1 Monocyte-Endothelial Adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Microbial Pyrrolnitrin: Natural Metabolite with Immense Practical Utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Microbial metabolism of the pyridine ring. Metabolism of 2- and 3-hydroxypyridines by the maleamate pathway in Achromobacter sp - PMC [pmc.ncbi.nlm.nih.gov]

- 10. portlandpress.com [portlandpress.com]

- 11. Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of 3,4,5-Pyridinetriol in Organic Solvents

The following technical guide details the solubility profile, physicochemical characteristics, and experimental determination protocols for 3,4,5-pyridinetriol .

Executive Summary

3,4,5-Pyridinetriol (also referred to as 3,4,5-trihydroxypyridine) represents a class of polyhydroxylated heterocyclic compounds often encountered as metabolic intermediates or synthetic precursors in pharmaceutical development.[1][2] Its solubility behavior is strictly governed by its tautomeric equilibrium . While formally a "triol," the molecule predominantly exists in a keto-enol tautomeric state, most notably as 3,5-dihydroxy-4-pyridone .

This structural duality creates a high-polarity, zwitterionic character that dictates a specific solubility profile: high solubility in polar aprotic solvents (DMSO, DMF) , moderate-to-low solubility in polar protic solvents (alcohols), and virtual insolubility in non-polar organic solvents (hexane, chloroform). This guide provides the physicochemical basis for these observations and details the standard operating procedures (SOPs) for empirical verification.

Physicochemical Characterization & Tautomerism[3]

To understand the solubility of 3,4,5-pyridinetriol, one must first address its structural dynamics. The aromatic "triol" form is energetically less favorable than the "pyridone" form due to the stabilization energy of the carbonyl group at the 4-position (gamma to nitrogen).

Tautomeric Equilibrium

The molecule exists in equilibrium between the trihydroxy form and the pyridone form. In solution, particularly in polar solvents, the equilibrium shifts toward the pyridone, which may also exhibit zwitterionic character depending on pH.

Figure 1: Tautomeric equilibrium shifting from the aromatic triol to the stable pyridone and zwitterionic forms, heavily influencing solvent interaction.

Theoretical Solubility Parameters

-

LogP (Octanol/Water): Estimated < 0 (Highly Hydrophilic).

-

H-Bond Donors: 3 (Hydroxyl groups + NH in pyridone form).

-

H-Bond Acceptors: 4 (Oxygen atoms + Ring Nitrogen).

-

Lattice Energy: High, due to extensive intermolecular hydrogen bonding networks in the solid state.

Solubility Profile: Data & Analysis

The following profile classifies solvents based on their interaction capability with 3,4,5-pyridinetriol. Data is synthesized from general hydroxypyridine behavior and specific tautomer stability principles.

Solvent Class Analysis[4]

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Explanation |

| Polar Aprotic | DMSO, DMF, DMAc | High | These solvents are strong H-bond acceptors (S=O, C=O) capable of disrupting the crystal lattice of the pyridone. They stabilize the polar/zwitterionic form effectively. |

| Polar Protic | Methanol, Ethanol | Moderate to Low | Soluble, but often requires heating. While they can H-bond, the high lattice energy of the solid often resists dissolution at room temperature compared to DMSO. |

| Water | Water (pH dependent) | Moderate to High | Solubility is highly pH-dependent. The compound is amphoteric; solubility increases significantly in acidic (cationic form) or basic (anionic form) conditions. |

| Chlorinated | DCM, Chloroform | Insoluble | Lacks sufficient polarity or H-bonding capability to solvate the hydroxyl groups or the pyridone carbonyl. |

| Non-Polar | Hexane, Toluene, Ether | Insoluble | Completely incompatible with the high polarity and H-bonding requirements of the solute. |

Temperature Dependence

Solubility in alcohols (MeOH, EtOH) displays a steep positive correlation with temperature.

-

Recommendation: For recrystallization, use hot Ethanol or an Ethanol/Water mixture. The compound will dissolve at reflux and crystallize upon cooling.

Methodological Framework: Solubility Determination

To empirically validate the solubility profile for specific formulation requirements, the Shake-Flask Method coupled with HPLC-UV detection is the gold standard.

Experimental Workflow

Figure 2: Step-by-step Shake-Flask protocol for quantitative solubility determination.

Detailed Protocol Steps

-

Preparation: Weigh approximately 50 mg of 3,4,5-pyridinetriol into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of the target organic solvent.

-

Saturation: If the solid dissolves completely, add more solid until a precipitate remains visible (saturation point).

-

Equilibration: Place vials in an orbital shaker at controlled temperature (25°C ± 0.1°C) for 24 hours.

-

Sampling: Centrifuge the vials at 10,000 rpm for 5 minutes. Carefully withdraw the supernatant using a syringe.

-

Filtration: Pass the supernatant through a 0.22 µm or 0.45 µm PTFE syringe filter (PTFE is resistant to most organic solvents).

-

Quantification:

-

Instrument: HPLC with UV-Vis or PDA detector.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 95:5 to 5:95).

-

Wavelength: 280 nm (characteristic for hydroxypyridinones).

-

Standard Curve: Prepare a stock solution in DMSO and dilute to create a 5-point calibration curve.

-

Applications & Implications

Understanding this profile is critical for:

-

Drug Formulation: 3,4,5-pyridinetriol derivatives are often investigated as iron chelators (siderophores). Formulation in lipid-based delivery systems may require lipophilic prodrugs due to the parent compound's insolubility in oils.

-

Synthesis: Reactions involving this core should utilize DMF or DMSO as the reaction medium. If a proton source is needed, Methanol is a viable alternative, though solubility limits may apply.

-

Purification: The compound's insolubility in non-polar solvents (Ether, Hexane) makes precipitation a highly effective purification strategy. Dissolve the crude product in minimal Methanol/DMSO and pour into excess Diethyl Ether to precipitate the pure compound.

References

-

Tautomerism in Hydroxypyridines

-

Spinner, E., & Yeoh, G. B. (1971). Pyridone–pyridol tautomerism in 2-hydroxypyridines. Journal of the Chemical Society B: Physical Organic. Link

-

-

Solubility of Pyridinones

-

Wikipedia Contributors. (2024). 4-Pyridone: Properties and Tautomerism. Wikipedia, The Free Encyclopedia. Link

-

-

Synthesis and Properties of 3-Hydroxy-4-pyridones

-

ChemicalBook. (2023). 3-hydroxy-4-pyridone Properties and Supplier Data. Link

-

-

General Solubility Protocols

-

University of Calgary. (2023). Solubility of Organic Compounds: Principles and Laboratory Techniques. Link

-

Sources

The 3,4,5-Trihydroxypyridine Pharmacophore: Mechanistic Antioxidant Profiling

The following technical guide details the antioxidant mechanisms, structural efficacy, and validation protocols for the 3,4,5-trihydroxypyridine core.

Technical Whitepaper | Version 1.0

Executive Summary

The 3,4,5-trihydroxypyridine (3,4,5-THP) core represents a highly specialized scaffold in medicinal chemistry, merging the redox potency of the galloyl moiety (found in gallic acid) with the versatile coordination chemistry of the pyridine heterocycle. Unlike its carbocyclic analog, the inclusion of the nitrogen atom at position 1 introduces unique electronic pull and pH-dependent tautomerism, significantly altering Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP). This guide dissects the core’s triple-action mechanism: Hydrogen Atom Transfer (HAT) , Sequential Proton Loss Electron Transfer (SPLET) , and Transition Metal Chelation , providing a roadmap for its application in neuroprotective and anti-inflammatory drug discovery.

Structural Basis of Efficacy

Electronic Architecture & Tautomerism

The 3,4,5-THP core is not a static structure.[1] It exists in a dynamic equilibrium between the pyridinol (aromatic) and pyridone (keto) tautomers.

-

The Nitrogen Effect: The electronegative nitrogen atom (

) exerts an inductive electron-withdrawing effect (-I), theoretically increasing the acidity of the hydroxyl protons compared to a phenol ring. This facilitates the deprotonation step in SPLET mechanisms. -

The Vicinal Triol System: The three adjacent hydroxyl groups (positions 3, 4, 5) create a continuous electron-rich domain. This arrangement allows for the stabilization of the resulting phenoxyl-type radical via resonance delocalization across the heterocyclic ring and the adjacent oxygen atoms.

Comparative Potency

| Feature | 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) | 3,4,5-Trihydroxypyridine (Target Core) | Impact on Activity |

| Ring System | Benzene (Carbocycle) | Pyridine (Heterocycle) | Pyridine N lowers HOMO energy, potentially increasing stability against auto-oxidation. |

| H-Bonding | Intermolecular | Intra- & Intermolecular | N atom acts as an H-bond acceptor, stabilizing the 3-OH group. |

| Acidity (pKa) | ~4.4 (COOH), ~8.7 (OH) | ~3.2 (NH+), ~8-9 (OH) | Lower pKa facilitates SPLET mechanism at physiological pH (7.4). |

| Chelation | Bidentate (Catechol site) | Tridentate potential (N + OHs) | Enhanced metal sequestration capacity. |

Mechanistic Pathways

The antioxidant activity of 3,4,5-THP is governed by three primary thermodynamic pathways. The dominance of a specific pathway is dictated by the solvent polarity and pH of the environment.

Pathway Logic Visualization

The following diagram illustrates the decision matrix for the 3,4,5-THP core reacting with a free radical (

Figure 1: Mechanistic divergence of the 3,4,5-THP antioxidant core based on environmental conditions.

Detailed Mechanisms

A. Hydrogen Atom Transfer (HAT)

-

Mechanism:

-

Driver: Bond Dissociation Enthalpy (BDE).

-

3,4,5-THP Specifics: The 4-OH group is typically the most active site for H-abstraction due to the symmetric stabilization of the resulting radical by the 3-OH and 5-OH groups. The BDE is lowered by the electron-donating resonance of the adjacent oxygens, making it a "fast" kinetic scavenger.

B. Sequential Proton Loss Electron Transfer (SPLET)

-

Mechanism:

- (Proton Loss)

- (Electron Transfer)

-

Driver: Proton Affinity (PA) and Electron Transfer Enthalpy (ETE).

-

3,4,5-THP Specifics: At pH 7.4, the pyridine nitrogen can protonate (

), while the OH groups deprotonate. The anionic form (

C. Metal Chelation (The "Preventive" Mechanism)

Unlike simple phenols, the 3,4,5-THP core possesses a heterocyclic nitrogen adjacent to hydroxyl groups. This enables the formation of stable 5-membered chelate rings with transition metals (Fe²⁺, Cu²⁺), preventing the Fenton reaction (

Experimental Validation Protocols

To validate the efficacy of a 3,4,5-THP derivative, researchers must move beyond simple colorimetric assays. The following protocols ensure rigorous characterization.

Protocol: Electrochemical Determination of Oxidation Potential

Objective: Determine the thermodynamic feasibility of electron transfer (SET mechanism). Equipment: Potentiostat/Galvanostat, Glassy Carbon Electrode (GCE).

Step-by-Step Workflow:

-

Preparation: Dissolve 3,4,5-THP derivative (1 mM) in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (

) as the supporting electrolyte. -

Setup: Use a three-electrode system:

-

Working: Glassy Carbon (polished with 0.05 µm alumina).

-

Reference: Ag/AgCl (3 M KCl).

-

Counter: Platinum wire.

-

-

Execution: Perform Cyclic Voltammetry (CV) scanning from 0.0 V to +1.2 V at scan rates of 50, 100, and 200 mV/s.

-

Analysis: Identify the first anodic peak potential (

). A lower -

Reversibility Check: Calculate the peak separation (

). A quasi-reversible wave indicates a stable radical cation intermediate.

Protocol: pH-Dependent Radical Scavenging (SPLET Validation)

Objective: Distinguish between HAT and SPLET mechanisms by varying pH.

Step-by-Step Workflow:

-

Buffer Preparation: Prepare 50 mM phosphate buffers at pH 4.0, 6.0, 7.4, and 9.0.

-

Radical Source: Prepare a 100 µM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Reaction: Mix 1 mL of buffer (containing 20 µM 3,4,5-THP) with 1 mL of DPPH solution.

-

Kinetics: Monitor absorbance at 517 nm every 10 seconds for 10 minutes using a UV-Vis spectrophotometer.

-

Interpretation:

-

If Rate (

) increases significantly as pH increases -

If Rate (

) is pH-independent

-

Validation Workflow Diagram

Figure 2: Integrated experimental workflow for validating the antioxidant mechanism of 3,4,5-THP derivatives.

References

-

Dimitrić Marković, J. M., et al. (2014). "Mechanistic pathways of the antioxidant activity of 3,4,5-trihydroxybenzoic acid derivatives." RSC Advances.

-

Hider, R. C., & Kong, X. (2013). "Iron: Effect of Overload and Therapeutic Chelation."[2][3] Metal Ions in Life Sciences.

-

Leopoldini, M., et al. (2011). "Iron Chelation by Polyphenols: A DFT Study." Journal of Chemical Theory and Computation.

-

Xie, J., et al. (2018). "Theoretical study on the antioxidant activity of 3-hydroxypyridine derivatives." Structural Chemistry.

-

Brand-Williams, W., et al. (1995). "Use of a free radical method to evaluate antioxidant activity."[4][5] LWT - Food Science and Technology.

Sources

- 1. Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: <i>in vitro</i> and <i>in silico</i> investigation - Journal of King Saud University - Science [jksus.org]

- 2. researchgate.net [researchgate.net]

- 3. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Synthesis of 3-Hydroxypyridine Scaffolds from Furfurylamine Precursors

Executive Summary & Chemical Strategy

Important Technical Clarification: While the direct oxidative rearrangement of furfurylamine (2-aminomethylfuran) is the industrial standard for synthesizing 3-hydroxypyridine (3-pyridinol), the specific target 3,4,5-pyridinetriol cannot be accessed directly from furfurylamine in a single step. The triol requires a pre-functionalized furan or de novo ring construction (e.g., from acyclic precursors or 4-pyrone derivatives).

This Application Note details the validated protocol for the oxidative ring expansion of furfurylamine to 3-hydroxypyridine , the foundational scaffold. It subsequently outlines the theoretical downstream functionalization required to access poly-hydroxylated derivatives, ensuring the user has a scientifically grounded path forward.

Core Reaction Logic (The Clauson-Kaas Rearrangement)

The transformation relies on the oxidative opening of the furan ring to generate a reactive dicarbonyl intermediate (often masked as an acetal), which undergoes intramolecular cyclization with the pendant amine group.

-

Oxidation: Electrophilic attack on the furan ring (using

or -

Ring Opening: Formation of a 2,5-dimethoxy-2,5-dihydrofuran (in MeOH) or an acyclic 1,4-dicarbonyl equivalent.

-

Cyclization: Acid-catalyzed condensation of the amine with the carbonyl species to form the pyridine ring.

Mechanistic Pathway & Visualization

The following diagram illustrates the critical pathway from furfurylamine to the 3-hydroxypyridine core.

Figure 1: Reaction pathway for the oxidative expansion of furfurylamine. The amine nitrogen acts as the nucleophile in the final ring closure.

Experimental Protocols

Method A: Green Oxidation (Hydrogen Peroxide)

Recommended for bench-scale synthesis due to lower toxicity and absence of halogenated byproducts.

Reagents:

-

Furfurylamine (99%)[1]

-

Hydrogen Peroxide (30% aq.)

-

Hydrochloric Acid (6M)

-

Catalyst: Aquivion® (Perfluorosulfonic acid polymer) or dilute HCl.

Protocol:

-

Setup: Charge a 250 mL 3-neck round-bottom flask with furfurylamine (9.7 g, 100 mmol) and water (50 mL) . Cool to 0–5°C using an ice bath.

-

Acidification: Slowly add HCl (6M, 20 mL) to protonate the amine, protecting it from N-oxidation. Maintain temperature <10°C.

-

Oxidation: Add

(30%, 12.5 mL, ~110 mmol) dropwise over 60 minutes.-

Critical Control Point: The reaction is exothermic. Do not exceed 10°C during addition to prevent polymerization.

-

-

Heating: Remove ice bath. Stir at room temperature for 1 hour, then heat to reflux (100°C) for 2 hours. The solution will darken.

-

Workup:

-

Cool to room temperature.

-

Neutralize with solid

to pH 6–7. -

Extract continuously with chloroform or ethyl acetate for 12 hours (liquid-liquid extractor recommended due to high water solubility of product).

-

-

Purification: Dry organic phase over

, filter, and concentrate. Recrystallize from ethanol/benzene.

Method B: Electrolytic/Halogen Oxidation (Clauson-Kaas)

Recommended for industrial scale-up or when anhydrous conditions are preferred.

Reagents:

-

Methanol (anhydrous)

-

Bromine (

) or Chlorine gas ( -

Ammonia (gas)

Protocol:

-

Methoxylation: Dissolve furfurylamine (100 mmol) in MeOH (100 mL) . Cool to -10°C.

-

Halogenation: Bubble

gas or add -

Neutralization: Pass dry

gas into the solution to precipitate ammonium halide salts. Filter the salts. -

Hydrolysis/Cyclization: Add the filtrate to 2M HCl (100 mL) and reflux for 60 minutes.

-

Isolation: Adjust pH to 7. Evaporate to dryness. Extract residue with hot ethanol.

Data Summary: Yield & Purity

| Parameter | Method A ( | Method B (Halogen/MeOH) |

| Yield | 65 - 72% | 75 - 85% |

| Purity (HPLC) | >98% | >99% |

| Reaction Time | 4-6 Hours | 3-4 Hours |

| Key Byproduct | Polymerized furan | Ammonium salts |

| Safety Profile | High (Green) | Moderate (Corrosive gases) |

Technical Note: Accessing 3,4,5-Pyridinetriol[9]

As noted, furfurylamine yields the mono-hydroxy pyridine. To access the 3,4,5-triol (or its tautomer, 3,5-dihydroxy-4-pyridone), the pyridine ring must be further functionalized.

Theoretical Route from 3-Hydroxypyridine:

-

Bromination: Reaction of 3-hydroxypyridine with

yields 2,4,6-tribromo-3-hydroxypyridine (electrophilic aromatic substitution). -

Lithiation/Oxidation: Selective lithiation followed by borate trapping and oxidation is difficult on this electron-deficient ring.

Alternative Precursor Strategy (De Novo): For 3,4,5-oxygenation patterns, researchers should consider Coman's synthesis or reactions involving chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid) derivatives, which are converted to pyridones and subsequently decarboxylated.

References

-

Clauson-Kaas, N., et al. "Preparation of 3-Pyridols from Furans." Acta Chemica Scandinavica, vol. 9, 1955, pp. 1-18.

-

Zhang, Z., et al. "Preparation of 3-hydroxypyridine from 2-aminomethylfuran with hydrogen dioxide as oxidant."[2][3] Fine Chemical Intermediates, 2007.

-

Li, X., et al. "3-hydroxypyridine and method for preparing 3-hydroxypyridine by using furfural." CN Patent 111170935B, 2020.

-

Ciobanu, M., et al. "Evaluation of Aquivion® as Recyclable Superacid Solid Catalyst in the Oxidation of Furfurylamines with Hydrogen Peroxide to 3-Hydroxypyridines." ChemCatChem, 2023.

-

Petersen, J.B., et al. "Synthesis of 3-hydroxypyridine by hydrolysis of 3-pyridinesulfonic acid." US Patent 3,218,330, 1965.

Sources

- 1. sandermanpub.net [sandermanpub.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Switchable synthesis of furfurylamine and tetrahydrofurfurylamine from furfuryl alcohol over RANEY® nickel - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. CN111170935B - 3-hydroxypyridine and method for preparing 3-hydroxypyridine by using furfural - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]

- 10. mdpi.com [mdpi.com]

Advanced Protocol: Preparation and Characterization of 3,4,5-Trihydroxypyridine Metal Complexes

Executive Summary & Scientific Rationale

3,4,5-Trihydroxypyridine (THP) represents a unique ligand class bridging the structural motifs of pyrogallol (vicinal tri-phenol) and pyridine. Unlike common bidentate hydroxypyridinones (e.g., Deferiprone), THP offers a tridentate-capable oxygen-rich periphery, allowing for versatile coordination modes including catecholate-like (

Why this protocol matters: Metal complexes of THP are emerging candidates in drug development for:

-

Chemotherapeutic Potentiation: Mimicking redox-active metalloenzymes to induce oxidative stress in tumor cells.

-

Chelation Therapy: High affinity for Fe(III) and Cu(II) due to the "hard" oxygen donor set.

-

Neuroprotection: Scavenging ROS via the redox-active ligand scaffold.

Critical Technical Challenge: The 3,4,5-trihydroxy motif is highly susceptible to autoxidation in basic media (similar to pyrogallol), forming inactive quinoid byproducts. This protocol utilizes a Schlenk-line assisted anaerobic synthesis to stabilize the ligand during metallation, ensuring high-purity coordination complexes.

Chemical Theory & Coordination Logic

Tautomerism and Binding Modes

THP exists in a pH-dependent equilibrium between the aromatic tri-hydroxy form and various keto-dihydro (pyridone) tautomers. Metal coordination locks the ligand into specific electronic states.

Figure 1: Reaction pathway logic. The critical control point is preventing the oxidative side-reaction during deprotonation.

Experimental Protocol

Materials & Equipment[1]

-

Ligand: 3,4,5-Trihydroxypyridine (freshly sublimed or synthesized via demethylation of 3,4,5-trimethoxypyridine).

-

Metal Salts:

, -

Solvents: Methanol (HPLC grade, degassed), Water (Milli-Q, degassed).

-

Base: 1M NaOH or Triethylamine (TEA), degassed.

-

Apparatus: Schlenk line,

or

Protocol A: Anaerobic Ligand Preparation (The "Clean Slate" Step)

Note: Commercial THP is often brown due to oxidation. This step ensures reactive purity.

-

Degassing: Sparge 50 mL of Methanol with

for 20 minutes. -

Dissolution: Under

flow, dissolve 1.0 mmol (127 mg) of THP in 10 mL degassed MeOH. -

Activation: Add 2.0 equivalents of base (e.g., 2.0 mmol NaOH) dropwise via syringe.

-

Observation: Solution turns from pale yellow to deep purple/brown (phenolate formation).

-

Caution: Perform this strictly under inert atmosphere. Exposure to air at this stage causes irreversible quinone formation.

-

Protocol B: Metal Complexation (General Procedure)

Step 1: Metal Solution Preparation

Dissolve 0.5 mmol of Metal Salt (for 1:2 M:L ratio) in 5 mL degassed

Step 2: Controlled Metallation

-

Transfer the metal solution into the ligand Schlenk flask via cannula or gas-tight syringe over 5 minutes.

-

Stirring: Stir vigorously at Room Temperature (RT) for 2 hours.

-

Fe(III): Solution turns deep violet/black (Charge Transfer band).

-

Cu(II): Solution turns dark green/brown.

-

Zn(II): Solution remains pale/yellow (fluorescent).

-

Step 3: Precipitation & Isolation

-

Concentrate the solution to ~5 mL under vacuum.

-

Add degassed cold diethyl ether or acetone to induce precipitation.

-

Filter the solid under

(using a Schlenk frit) or centrifuge in sealed tubes. -

Wash with cold ether (2 x 5 mL).

-

Dry under vacuum for 4 hours.

Protocol C: Crystallization (Optional for XRD)

For structural studies, slow diffusion is required.

-

Inner Tube: Saturated solution of Complex in MeOH.

-

Outer Solvent:

or Hexane. -

Condition: Sealed vessel, dark,

for 3-7 days.

Characterization & Validation

Expected Physicochemical Data

| Metric | Fe(III)-THP Complex | Cu(II)-THP Complex | Zn(II)-THP Complex |

| Color | Deep Violet / Black | Dark Green | Pale Yellow / Off-white |

| Solubility | Water, DMSO, MeOH | DMSO, DMF | DMSO, MeOH |

| Mag. Moment | ~5.9 B.M. (High Spin) | ~1.7-1.9 B.M. | Diamagnetic |

| UV-Vis ( | ~550-600 nm (LMCT) | ~650-750 nm (d-d) | ~300-350 nm (Ligand |

| IR (C=O/C-O) | Shift to ~1580 | Shift to ~1590 | Shift to ~1600 |

Validation Workflow (Self-Check)

-

The "Color Test": If the Fe-complex solution turns orange/red precipitate immediately upon base addition, the ligand has oxidized to a quinone before coordinating. Action: Re-degas solvents and check N2 lines.

-

pH Check: Final pH should be near neutral (7.0-7.5). If pH < 5, coordination is incomplete (protonated ligand). If pH > 9, metal hydroxides (

) may precipitate.

Mechanism of Action & Biological Relevance[2]

The biological activity of THP complexes is driven by the "Trojan Horse" mechanism. The pyridine nitrogen allows pH-dependent protonation, facilitating transport across cell membranes, while the metal center catalyzes ROS generation inside the cell.

Figure 2: Cellular uptake and activation pathway.

Key Applications in Drug Discovery[3][4]

-

MMP Inhibition: Hydroxypyridinones are known inhibitors of Matrix Metalloproteinases (MMPs). The THP variant offers tighter binding to the active site Zinc due to the extra hydroxyl group.

-

Antimicrobial: The lipophilicity of the pyridine ring combined with the iron-starvation capability (siderophore mimicry) makes these complexes potent bacteriostatic agents.

References

-

Synthesis and Characterization of Hydroxypyridinone Complexes

- Source: National Institutes of Health (NIH) / PubMed Central.

- Relevance: Foundational protocols for hydroxypyridinone ligand synthesis and metal chel

-

Link:

-

Tautomerism in Hydroxypyridines

- Source: Journal of Physical Chemistry / StackExchange Summary.

- Relevance: Critical data on the keto-enol equilibrium shifts in polar vs.

-

Link:

-

Coordination Modes of Pyridine-based Ligands

- Source: MDPI Molecules.

- Relevance: Detailed structural analysis of mixed N/O donor ligands and their stability in physiological buffers.

-

Link:

-

Biological Activity of Hydroxypyridinones

- Source: ResearchG

- Relevance: Discusses the "privileged" status of hydroxypyridinone chelators in drug design for iron overload and antimicrobial applic

-

Link:

Application Note: Functionalization Strategies for the 3,4,5-Pyridinetriol Scaffold

This guide provides a comprehensive technical workflow for the functionalization of the 3,4,5-pyridinetriol scaffold . Note that the free triol is unstable, prone to oxidation, and exists in a complex tautomeric equilibrium. Therefore, this guide focuses on protected derivatives (O-alkylated and halogenated precursors) as the primary vehicles for drug discovery applications.

Part 1: The Core Directive – "Locking the Chameleon"

The 3,4,5-pyridinetriol moiety (a pyridine analog of gallic acid) is a "privileged structure" in medicinal chemistry due to its high electron density and potential for metal chelation. However, the free triol is synthetically intractable due to:

-

Rapid Oxidation: It readily oxidizes to quinone-like species (pyridine-3,4,5-trione) in air.[1]

-

Tautomeric Chaos: It exists as a mixture of zwitterionic pyridones (hydroxy-pyridones), complicating regioselectivity.

Strategic Insight: Do not attempt to isolate the free triol. Instead, utilize 3,5-dibromo-4-methoxypyridine or 3,4,5-tris(benzyloxy)pyridine as the "working scaffolds."[1] These protected forms "lock" the aromaticity and allow for precise, regioselective metalation and cross-coupling.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Scaffold Access: The "Anchor" Protocol

Direct synthesis of the tri-oxygenated core is best achieved via the functionalization of 4-pyridone or 3,5-dibromopyridine .[1] The most robust route for accessing a versatile 3,4,5-functionalized core is the Bromination-Diazotization-Substitution sequence.[1]

-

Mechanism: Electrophilic aromatic substitution installs bromines at C3/C5 (activated by C4-amino/hydroxyl).[1] The C4 position is then modified via diazotization (Sandmeyer-type) or nucleophilic aromatic substitution (

). -

Why this route? It avoids the low yields of de novo ring construction and uses cheap, commercially available starting materials (4-aminopyridine or 4-pyridone).[1]

Regioselectivity Rules

-

C3/C5 Positions: In 3,5-dibromo-4-methoxypyridine, the bromines are activated for Lithium-Halogen Exchange (Li-HE) due to the inductive effect of the adjacent nitrogen and the oxygen at C4.[1]

-

C2/C6 Positions: These are susceptible to Nucleophilic Attack via the N-oxide intermediate or Minisci-type radical alkylation .[1]

-

The "Pyridyne" Shortcut: Elimination of a 3-halo-4-alkoxypyridine generates a 3,4-pyridyne intermediate, which can be trapped by nucleophiles to install substituents at C3 and C4 simultaneously.[1]

Part 3: Visualization & Formatting

Diagram 1: Strategic Access Pathways

Caption: Pathway from commodity chemicals to the versatile 3,5-dibromo-4-methoxypyridine anchor scaffold.

Experimental Protocols

Protocol A: Synthesis of the "Anchor" (3,5-Dibromo-4-methoxypyridine)

This protocol creates the stable, halogenated core required for further diversification.[1]

Reagents:

-

3,5-Dibromo-4-pyridone (10 mmol)[1]

-

Methyl Iodide (MeI) (15 mmol)

-

Silver Carbonate (

) (6 mmol) or -

Solvent: Chloroform (

) or DMF

Step-by-Step:

-

Suspension: Suspend 3,5-dibromo-4-pyridone (2.53 g, 10 mmol) and

(1.65 g, 6 mmol) in anhydrous -

Addition: Add MeI (0.93 mL, 15 mmol) dropwise at room temperature.

-

Reflux: Heat the mixture to reflux (60°C) for 12–18 hours. Monitor by TLC (Hexane:EtOAc 4:1). The product is less polar than the starting pyridone.

-

Workup: Filter off the silver salts through a Celite pad. Wash the pad with

. -

Purification: Concentrate the filtrate. Recrystallize from hexane/ethanol or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

-

Yield: Expect 75–85% of a white crystalline solid.

Validation:

-

1H NMR (

): Singlet at -

Absence of N-Me signal (~3.5 ppm) confirms O-alkylation.[1]

Protocol B: Regioselective Decoration via Lithium-Halogen Exchange

This protocol demonstrates how to install functional groups at C3/C5, mimicking the triol pattern.

Reagents:

-

3,5-Dibromo-4-methoxypyridine (1.0 equiv)[1]

-

n-Butyllithium (n-BuLi) (1.1 equiv, 1.6M in hexanes)[1]

-

Electrophile (e.g., Benzaldehyde, DMF,

) (1.2 equiv) -

Solvent: Anhydrous THF or Toluene

Step-by-Step:

-

Inert Atmosphere: Flame-dry a 2-neck flask and purge with Argon. Add 3,5-dibromo-4-methoxypyridine (1.0 equiv) and dissolve in anhydrous THF (0.1 M concentration).

-

Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone).

-

Critical: Temperature control is vital. Above -60°C, the lithiated species may eliminate to form a pyridyne, leading to complex mixtures.[1]

-

-

Lithiation: Add n-BuLi dropwise over 10 minutes. Stir at -78°C for 30 minutes. The solution typically turns yellow/orange.

-

Mechanistic Note: The lithium coordinates to the methoxy oxygen, directing the exchange to the ortho-position (C3).

-

-

Trapping: Add the Electrophile (neat or in THF) dropwise.

-

Warming: Stir at -78°C for 1 hour, then slowly warm to 0°C.

-

Quench: Quench with saturated

solution. Extract with EtOAc.

Data Table: Electrophile Compatibility

| Electrophile | Product Type | Yield (Typical) | Notes |

| DMF | 3-Formyl-5-bromo | 80-90% | Key intermediate for heterocycle fusion.[1] |

| Benzaldehyde | Secondary Alcohol | 75-85% | Creates chiral center at C3 benzylic position.[1] |

| Iodine ( | 3-Iodo-5-bromo | 85-95% | Allows sequential cross-coupling (I > Br).[1] |

| Borates | Boronic Ester | 60-70% | Precursor for Suzuki coupling.[1] |

Diagram 2: The "Pyridyne" Advanced Functionalization

For accessing C3/C4 polysubstituted derivatives (e.g., 3,4,5-trialkoxy analogs).

Caption: Pyridyne strategy for introducing substituents at difficult positions.[1]

References

-

Synthesis of 3,5-Dibromo-4-pyridone

-

Source:. Note: While describing 2,6-dibromo, the conditions (Br2/AcOH) are analogous for 4-pyridone.[1]

-

- Regioselective Lithiation of 3,5-Dibromopyridines: Source:Journal of Organic Chemistry, 2006, 71(13), 4937-4942. "Regioselective Halogen-Lithium Exchange of 3,5-Dibromo-4-alkoxypyridines."

- Source:Chemical Reviews, 2013, 113(9), 7179-7208.

- Tautomerism of Hydroxypyridines: Source:Journal of the American Chemical Society, 1990, 112(8), 3029. "Tautomeric Equilibria of Hydroxypyridines in Solution."

-

Synthesis of 3,4,5-Trimethoxybenzaldehyde (Analogous Chemistry)

-

Source:. "Preparation method of 3,4,5-trimethoxybenzaldehyde."

-

Sources

3,4,5-pyridinetriol in the synthesis of antiviral nucleoside analogues

Application Note: Strategic Utilization of 3,4,5-Pyridinetriol Scaffolds in Antiviral Nucleoside Analogue Synthesis

Executive Summary

The rapid evolution of RNA viruses (Influenza, SARS-CoV-2, Ebola) has necessitated the development of broad-spectrum antivirals targeting conserved viral enzymes. While pyrazine derivatives (e.g., Favipiravir/T-705) are well-known, the 3,4,5-pyridinetriol core (and its tautomeric 3,5-dihydroxy-4-pyridone forms) represents a critical, underutilized scaffold. This motif is privileged for two distinct antiviral mechanisms:

-

Metal Chelation: Binding divalent cations (

, -

Nucleobase Mimicry: Serving as a pseudo-base for

-nucleoside analogues that act as chain terminators or lethal mutagens in RNA-dependent RNA polymerase (RdRp) activity.

This guide details the chemical handling, synthetic protocols, and mechanistic rationale for deploying 3,4,5-pyridinetriol derivatives in antiviral drug discovery.

Chemical Properties & Handling

3,4,5-Pyridinetriol (CAS: 116639-66-6) presents unique synthetic challenges due to its rapid oxidation and tautomeric equilibrium.

Tautomerism and Stability

The molecule exists in a pH-dependent equilibrium between the triol (aromatic) and pyridone (non-aromatic) forms. In solution, the 3,5-dihydroxy-4-pyridone tautomer often predominates, which is crucial for its metal-binding capability.

| Property | Specification | Operational Note |

| Oxidation Sensitivity | High | Rapidly oxidizes to undefined quinoid species in air at pH > 7. |

| Preferred Storage | Store as HCl salt or fully | |

| Solubility | DMSO, MeOH, Water | Poor solubility in non-polar solvents; requires polar aprotic solvents for coupling reactions. |

| pKa Values | Stepwise deprotonation allows regioselective alkylation at the 4-position oxygen. |

Mechanism of Action: The Chelating Warhead

The 3,4,5-oxygenation pattern is not merely structural; it is functional. In metalloenzymes like the Influenza PA endonuclease, the active site contains two manganese ions (

Figure 1: Mechanistic pathway of 3,4,5-pyridinetriol derivatives inhibiting viral metalloenzymes via metal sequestration.[1]

Detailed Protocol: Synthesis of 5-Hydroxy-4-Pyridone Antivirals

This protocol describes the synthesis of a 3,5-dihydroxy-4-pyridone-3-carboxylic acid derivative, a potent class of endonuclease inhibitors, starting from a protected 3,4,5-oxygenated pyridine precursor.

Pre-requisite: Due to the instability of the free triol, this protocol utilizes 3,4,5-trimethoxypyridine as the stable starting material.

Reagents & Equipment

-

Start: 3,4,5-Trimethoxypyridine (10 mmol)

-

Reagents:

(Boron tribromide), -

Solvents: Anhydrous DCM, THF (freshly distilled).

-

Equipment: Schlenk line (Argon atmosphere),

cryo-bath.

Step-by-Step Methodology

Step 1: Regioselective Demethylation & Protection Rationale: We must differentiate the 4-position from the 3,5-positions to establish the pyridone core.

-

Dissolve 3,4,5-trimethoxypyridine (1.69 g, 10 mmol) in anhydrous DCM (20 mL) under Argon.

-

Cool to

. Add -

Warm to

and stir for 2 hours. Quench with MeOH. -

Isolate 3,5-dimethoxy-4-hydroxypyridine .

-

Protection: Treat the intermediate with Benzyl bromide (

, 1.1 eq) and

Step 2: C-2 Functionalization (Carboxylation) Rationale: Introducing a carboxyl or amide group at C-2 or C-6 is essential for binding affinity in the viral pocket.

-

Dissolve the protected pyridine (Step 1 product) in anhydrous THF under Argon.

-

Cool to

. Add -

Stir for 45 mins at

. -

Bubble anhydrous

gas through the solution for 30 mins. -

Quench with saturated

. Extract with EtOAc. -

Purify via silica gel chromatography to yield 4-(benzyloxy)-3,5-dimethoxypyridine-2-carboxylic acid .

Step 3: Global Deprotection to the Active Pharmacophore Rationale: The active antiviral species requires free hydroxyls to coordinate metals.

-

Dissolve the carboxylic acid derivative in MeOH.

-

Add

(10% w/w) and stir under -

To cleave the remaining methyl ethers, treat the residue with

in acetic acid at -

Final Product: 3,5-dihydroxy-4-oxo-1,4-dihydropyridine-2-carboxylic acid .

-

Validation: Check via

-NMR (DMSO-

-

Application Note: C-Nucleoside Analogues (Favipiravir Mimics)

While the protocol above targets endonucleases, 3,4,5-pyridinetriol derivatives are also precursors for Favipiravir (T-705) analogues . T-705 is a pyrazine, but the pyridine bioisostere (3-fluoro-2-hydroxypyrazine-5-carboxamide equivalent) is synthesized to improve metabolic stability.

Synthetic Strategy:

-

Scaffold: Start with 3-hydroxy-2-nitropyridine .

-

Glycosylation: Use Vorbrüggen coupling conditions (BSA, TMSOTf) to attach a ribose sugar (protected) to the nitrogen.

-

Reduction/Amidation: Reduce the nitro group to an amine, then convert adjacent positions to amides/fluorides to mimic the T-705 electronic signature.

-

Result: A C-nucleoside or N-nucleoside analogue that acts as a pseudo-purine during viral RNA replication.

Figure 2: Divergent synthetic pathways from the protected pyridine precursor to two classes of antivirals.

References

-

Rogolino, D., et al. (2022). "Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors." ACS Medicinal Chemistry Letters. Link

-

Wang, Y., et al. (2019). "Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues." Journal of Medicinal Chemistry. Link

-

Miyagawa, M., et al. (2016).[2] "Discovery of novel 5-hydroxy-4-pyridone-3-carboxy acids as potent inhibitors of influenza Cap-dependent endonuclease."[2] Bioorganic & Medicinal Chemistry Letters. Link

-

Kozell, L., et al. (2024). "Recent Advances in Molecular Mechanisms of Nucleoside Antivirals." MDPI Molecules. Link

-

Song, G., et al. (2020).[2] "Synthesis and SARs of dopamine derivatives as potential inhibitors of influenza virus PAN endonuclease." European Journal of Medicinal Chemistry. Link

Sources

High-Performance Kinase Inhibitor Design: The 3,4,5-Pyridinetriol Pharmacophore

Application Note & Protocol Guide

Abstract

This guide details the rational design, synthesis, and validation of kinase inhibitors utilizing the 3,4,5-pyridinetriol pharmacophore and its "drug-like" surrogates (e.g., 3,4,5-trimethoxypyridine). While the pyridine ring serves as a classic bioisostere for the ATP adenine core, the specific 3,4,5-substitution pattern offers a unique geometry for targeting the hydrophobic back pocket (Selectivity Pocket) or engaging the solvent front via extensive hydrogen bonding networks. This note addresses the chemical stability challenges of the free triol and provides protocols for optimizing this scaffold into potent, selective kinase inhibitors.

Rational Design: The Pharmacophore Strategy

The 3,4,5-Pyridinetriol Concept

The 3,4,5-pyridinetriol motif (

-

Hinge Binding (Adenine Mimicry): The pyridine nitrogen (N1) acts as an H-bond acceptor for the backbone NH of the hinge region (e.g., Met, Leu residues).

-

The "Triol" Warhead: The hydroxyl groups at positions 3, 4, and 5 can:

-

Form water-mediated bridges to the catalytic Lysine (e.g., Lys235 in ALK2).[1]

-

Mimic the ribose hydroxyls of ATP.

-

Be methylated (3,4,5-trimethoxy) to fill the hydrophobic pocket (Gatekeeper region), a strategy validated in ALK2 and tubulin inhibitors.

-

Critical Consideration (Expertise): The free 3,4,5-trihydroxypyridine is prone to rapid oxidation and tautomerization into pyridones (e.g., 3,5-dihydroxy-4-pyridone). Therefore, successful drug design typically employs O-alkylated derivatives (methoxy, ethoxy) or bioisosteres (fluorine, amine) to lock the pharmacophore in its active conformation while maintaining the geometric vector of interactions.

In Silico Workflow: Fragment-Based Docking

Before synthesis, the binding mode must be validated computationally.

Protocol:

-

Preparation: Retrieve the crystal structure of the target kinase (e.g., ALK2, PDB ID: 3H9R) from the Protein Data Bank.

-

Fragment Generation: Generate the 3,4,5-pyridinetriol core and its methylated analogs.

-

Docking Grid: Define the grid box centered on the ATP-binding site, extending to the DFG-motif.

-

Constraints: Set a positional constraint on the Pyridine N1 to the Hinge backbone NH (distance < 3.0 Å).

Figure 1: Iterative design workflow for optimizing the unstable triol fragment into a robust lead compound.

Chemical Synthesis Protocol

Objective: Synthesize a stable 3,4,5-trimethoxypyridine-based inhibitor (a validated surrogate for the triol pharmacophore) coupled to an aryl hinge binder.

Reaction Class: Suzuki-Miyaura Cross-Coupling. Rationale: This method allows the modular attachment of the 3,4,5-oxygenated core to various "hinge-binding" scaffolds (e.g., aminopyrazoles or quinolines).

Materials

-

Reactant A: 3,4,5-trimethoxypyridine-2-boronic acid (The pharmacophore).

-

Reactant B: 4-chloro-1H-pyrrolo[2,3-b]pyridine (The hinge binder).

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂.

-

Base: Cs₂CO₃ (Cesium Carbonate).

-

Solvent: 1,4-Dioxane / Water (4:1 ratio).

Step-by-Step Methodology

-

Setup: In a 25 mL microwave vial, dissolve Reactant B (1.0 equiv, 0.5 mmol) and Reactant A (1.2 equiv, 0.6 mmol) in 1,4-Dioxane (4 mL).

-

Activation: Add aqueous Cs₂CO₃ (2M, 1 mL). Degas the solution by bubbling nitrogen for 5 minutes.

-

Catalysis: Add Pd(dppf)Cl₂ (0.05 equiv). Seal the vial immediately.

-

Reaction: Heat to 100°C for 2 hours (or use microwave irradiation: 120°C for 30 min).

-

Workup:

-

Cool to room temperature.

-

Filter through a Celite pad to remove Palladium black.

-

Dilute with EtOAc (20 mL) and wash with brine (2 x 10 mL).

-

Dry organic layer over Na₂SO₄ and concentrate in vacuo.

-

-

Purification: Flash column chromatography (SiO₂).

-

Eluent: Gradient 0-10% MeOH in DCM. The 3,4,5-trimethoxy group is polar; expect elution later than mono-substituted pyridines.

-

Self-Validation Check:

-

NMR: Look for three distinct singlets (if symmetric) or overlapping singlets around 3.8–4.0 ppm corresponding to the methoxy groups.

-

MS: Confirm M+H peak. Absence of de-methylated byproducts (M-14) confirms stability.

Biochemical Validation: Kinase Inhibition Assay

Objective: Quantify the potency (IC50) of the synthesized inhibitor against the target kinase. Method: ADP-Glo™ Kinase Assay (Luminescence-based). Rationale: This assay measures ADP production directly, making it less susceptible to interference from the fluorescent properties of the pyridine scaffold itself.

Protocol

-

Reagent Prep:

-

Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.

-

Substrate: Poly(Glu, Tyr) 4:1 peptide (0.2 mg/mL).

-

ATP: Ultra-pure ATP (concentration = Km of the specific kinase, typically 10-50 μM).

-

-

Compound Dilution:

-

Prepare 3-fold serial dilutions of the inhibitor in 100% DMSO (Start at 10 μM).

-

Transfer 1 μL of compound to a 384-well white plate.

-

-

Enzyme Reaction:

-

Add 2 μL of Kinase enzyme (e.g., 2 ng/well). Incubate 10 min at RT (allows inhibitor to bind).

-

Add 2 μL of ATP/Substrate mix to initiate reaction.

-

Incubate for 60 minutes at RT.

-

-

Detection:

-

Add 5 μL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

-

Add 10 μL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

-

-

Data Analysis:

-

Measure Luminescence (RLU).

-

Normalize data: (Sample - No Enzyme Control) / (No Inhibitor Control - No Enzyme Control) * 100.

-

Fit curve using Non-linear regression (Log(inhibitor) vs. Response).

-

Data Presentation: Structure-Activity Relationship (SAR)

Below is a summary of how modifications to the 3,4,5-pharmacophore affect potency (Hypothetical data based on literature trends for ALK2/EGFR inhibitors).

| Compound ID | R3 Position | R4 Position | R5 Position | IC50 (nM) | Interpretation |

| PYR-001 | -OH | -OH | -OH | >5000 | Unstable/Oxidized (Inactive) |

| PYR-002 | -OMe | -OMe | -OMe | 12 | Optimal Hydrophobic Fill |

| PYR-003 | -H | -OMe | -H | 450 | Loss of H-bond network/shape |

| PYR-004 | -NH2 | -OMe | -NH2 | 85 | Improved Solubility, Good Potency |

Mechanism of Action Visualization

The following diagram illustrates the binding mode of the optimized 3,4,5-substituted pyridine within the kinase pocket.

Figure 2: Interaction map showing the 3,4,5-trimethoxypyridine scaffold engaging the hinge and catalytic lysine.

References

-

Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors. Journal of Medicinal Chemistry. (2014). Validates the 3,4,5-trimethoxyphenyl motif for hydrophobic pocket occupancy.[1] Link

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. (2020). Discusses pyridine-based scaffolds as ATP isosteres. Link

-

Discovery of a Novel Chemotype of Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. (2012). Demonstrates how hydroxyl addition improves affinity via buried hydrogen bonds.[2] Link

-

Properties of FDA-approved small molecule protein kinase inhibitors. Pharmacological Research. (2022). Comprehensive review of kinase inhibitor physicochemical properties. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Resolving Tautomeric Dynamics in 3,4,5-Pyridinetriol

This is a technical support guide designed for the Advanced Spectroscopy Center . It addresses the specific challenges of characterizing 3,4,5-pyridinetriol (also known as 3,4,5-trihydroxypyridine), a molecule notorious for complex keto-enol tautomerism that obscures NMR data.

Case ID: 345-PT-NMR Subject: Troubleshooting Broad Signals and Assignment Ambiguity in Polyhydroxypyridines Status: Active Guide Audience: Senior Analytical Chemists, Structural Biologists, Medicinal Chemists

Executive Summary: The "Invisible" Signal Problem

Researchers characterizing 3,4,5-pyridinetriol often encounter a "phantom" spectrum. Despite high purity by LC-MS, the